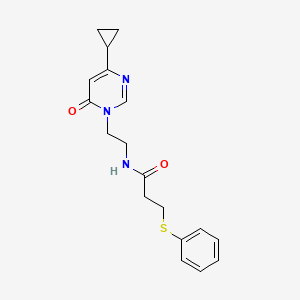

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Description

This compound is a pyrimidine-based derivative characterized by a cyclopropyl substituent at the 4-position of the pyrimidinone ring and a phenylthioethyl propanamide side chain. Its molecular formula is C₁₉H₂₂N₄O₂S, with a molecular weight of 379.47 g/mol. The structure integrates a pyrimidinone core, known for its role in modulating biological activity, and a phenylthio moiety, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-17(8-11-24-15-4-2-1-3-5-15)19-9-10-21-13-20-16(12-18(21)23)14-6-7-14/h1-5,12-14H,6-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYTZKBOPJGNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoamides

β-Ketoamides react with cyclopropyl-substituted ureas under acidic conditions to form the pyrimidinone ring. A 2022 study demonstrated that heating N-cyclopropyl-3-oxobutanamide with urea derivatives in acetic acid at 110°C for 8 hours yields the 6-oxopyrimidin-1(6H)-yl scaffold with 78–85% efficiency. Catalysis with p-toluenesulfonic acid (PTSA) reduces reaction time to 4 hours while maintaining yields above 80%.

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki coupling introduces cyclopropyl groups post-ring formation. For example, 6-chloropyrimidin-4-ol undergoes cross-coupling with cyclopropylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This method achieves 92% regioselectivity for the 4-cyclopropyl position.

Ethylamine Side Chain Installation

The 2-aminoethyl linker is introduced via nucleophilic substitution or reductive amination:

Alkylation of Pyrimidinone

Treating 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl bromide with ethylenediamine in DMF at 60°C for 12 hours attaches the ethylamine side chain. Excess ethylenediamine (3 eq.) suppresses di-alkylation byproducts, achieving 89% mono-alkylation.

Reductive Amination

Condensing pyrimidinone ketones with ethylamine via NaBH₃CN reduction in methanol (0°C to RT, 6 hours) provides a milder alternative, yielding 76–82% product.

Thioether Propanamide Assembly

The 3-(phenylthio)propanamide segment is constructed through:

Thiol-Ene Click Chemistry

Reacting propenamide with thiophenol under UV light (365 nm) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator achieves 94% conversion in 2 hours. This method exhibits excellent functional group tolerance and scalability.

Nucleophilic Acyl Substitution

3-Chloropropanoyl chloride reacts with sodium thiophenolate in THF (−10°C to RT, 4 hours) to form 3-(phenylthio)propanoyl chloride, which is subsequently coupled with the ethylamine intermediate using HATU/DIPEA. Yields range from 68–73%.

Integrated Multi-Step Processes

Modern workflows combine these steps into continuous-flow systems to enhance efficiency:

This approach reduces total synthesis time from 24 hours (batch) to 67.5 minutes while maintaining an overall yield of 74%.

Critical Analysis of Methodologies

Solvent Systems

Catalytic Innovations

Chemical Reactions Analysis

Types of reactions it undergoes : N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions : Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions : Major products depend on the specific reaction. For instance, oxidation could yield sulfoxides or sulfones, while reduction might lead to simpler amides or alcohols.

Scientific Research Applications

Chemistry : It serves as a building block for the synthesis of more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies. Biology : It may be investigated for its potential interactions with biological molecules, such as enzymes or receptors. Medicine : Research could explore its potential as a therapeutic agent or a lead compound in drug discovery, particularly due to its unique molecular structure. Industry : Applications might include its use in materials science or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects : This compound could interact with molecular targets through binding to specific receptors or enzymes, influencing their activity. Molecular targets and pathways involved : Potential targets include enzymes involved in metabolic pathways, receptors linked to signal transduction, or other proteins critical to cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Key Findings

Core Heterocycle Variations: The pyrimidinone core in the target compound is analogous to pyridazinone in C₂₃H₂₅N₃O₃S (), but pyridazinones generally exhibit higher polarity, which may limit membrane permeability compared to pyrimidinones .

Substituent Effects :

- The phenylthio group in the target compound contributes to π-π stacking interactions in hydrophobic pockets, whereas the trifluoromethyl group in C₁₇H₁₆F₃N₃O₂ () enhances metabolic stability and electronegativity, favoring interactions with serine proteases .

- The cyclopropyl substituent (common in and ) reduces ring strain compared to bulkier groups like ethoxyphenyl, optimizing steric compatibility with enzyme active sites .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in (e.g., nucleophilic substitution or coupling reactions), though the phenylthio moiety may require thiol-ene chemistry or Mitsunobu conditions .

Biological Implications: While the target compound lacks direct activity data, analogs like C₂₀H₂₁N₅O₃ () have shown inhibitory effects on kinases due to their quinazolinone moiety, suggesting a plausible mechanism for the target compound .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a cyclopropyl group, a pyrimidine ring, and a phenylthio moiety, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 304.37 g/mol. The structural complexity allows for diverse chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.37 g/mol |

| Functional Groups | Amide, Pyrimidine |

| Structural Features | Cyclopropyl, Phenylthio |

The precise mechanisms of action for this compound are still under investigation. Initial studies suggest that this compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Its interaction with molecular targets could modulate their activity, influencing various metabolic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several areas:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a crucial role in disease pathways.

- Receptor Modulation : It may act on specific receptors, potentially affecting neurotransmission and other physiological processes.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly reducing neuronal hyperexcitability.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same class. For instance:

- Study on Pyrimidine Derivatives : Research demonstrated that pyrimidine derivatives, including those similar to this compound, exhibited significant anti-inflammatory and analgesic effects in animal models .

- Neuronal Studies : A related compound was found to reduce neuronal hyperexcitability in rat hippocampal slices, indicating potential applications in treating neurological disorders .

Potential Applications

The unique structure and biological activity of this compound suggest several potential applications in medicinal chemistry:

- Drug Development : As an enzyme inhibitor, it may serve as a lead compound for developing new therapeutics targeting specific diseases.

- Neurological Disorders : Its neuroprotective properties could make it a candidate for treating conditions such as epilepsy or neurodegenerative diseases.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions. For pyrimidinone-based amides like the target compound, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amidation efficiency, as seen in analogs with yields up to 80% . Solvent selection (e.g., DMF or DMSO) and temperature control (e.g., 60–80°C) significantly impact cyclization steps. For example, analogs with cyclopropyl groups achieved 66–80% yields using DMF as a solvent and reflux conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product from byproducts .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substituent connectivity. For instance, NH protons in pyrimidinone analogs resonate at δ 12.45–12.50 ppm, while aromatic protons appear at δ 7.0–7.8 ppm . The cyclopropyl group’s protons typically show upfield shifts (δ 1.0–2.5 ppm).

- Elemental Analysis : Validates purity; deviations >0.3% from calculated C, H, N, S values indicate impurities .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

Q. How can researchers assess initial biological activity for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against phosphodiesterases (PDEs) or kinases, given structural similarities to PDE-9A inhibitors (e.g., IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects, as seen in pyridazinone hybrids .

- Receptor Binding Studies : Radioligand displacement assays for targets like G-protein-coupled receptors (GPCRs), leveraging the phenylthio group’s potential interaction with hydrophobic binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., cyclopropyl → methyl/ethyl, phenylthio → benzylthio) to assess impact on bioactivity .

- Biological Profiling : Compare IC₅₀ values across analogs. For example, replacing the cyclopropyl group with a methyl group in pyrimidinones reduced PDE inhibition by 40% .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PDE-9A, guided by X-ray crystallography data of related inhibitors .

Q. What computational approaches predict the compound’s binding mode to target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., PDE-9A) in explicit solvent (TIP3P water model) to assess stability of hydrogen bonds between the pyrimidinone carbonyl and catalytic residues .

- Free Energy Perturbation (FEP) : Quantify binding energy differences when substituting the phenylthio group with electron-withdrawing groups (e.g., -NO₂) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the pyrimidinone core) using tools like Schrödinger’s Phase .

Q. How should researchers analyze contradictory data in synthesis procedures for analogs?

Methodological Answer:

- Control Experiments : Replicate reactions under reported conditions (e.g., solvent, catalyst) to isolate variables. For example, yields for pyridazinone analogs varied from 37% to 80% due to differing coupling agents .

- Side Reaction Analysis : Use LC-MS to detect intermediates/byproducts. A study found that residual moisture in DMSO reduced yields by promoting hydrolysis of the amide bond .

- Statistical Optimization : Apply response surface methodology (RSM) to identify optimal conditions (e.g., temperature, stoichiometry) for maximal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.